molecular formula C19H15N5O2S2 B2927050 N-(5-(1H-benzo[d]imidazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1798016-31-5

N-(5-(1H-benzo[d]imidazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide

Cat. No.: B2927050
CAS No.: 1798016-31-5
M. Wt: 409.48
InChI Key: CMMBOWJSSAVQSK-UHFFFAOYSA-N
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Description

N-(5-(1H-Benzo[d]imidazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a benzoimidazole-carbonyl group and substituted with a thiophene-3-carboxamide moiety. The molecular formula is C₁₉H₁₅N₅O₂S₂ (calculated based on structural similarity to compounds like N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide, which has a formula of C₁₈H₁₆N₄O₃S₂) .

Properties

IUPAC Name

N-[5-(3H-benzimidazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S2/c25-17(12-4-6-27-9-12)23-19-22-14-3-5-24(8-16(14)28-19)18(26)11-1-2-13-15(7-11)21-10-20-13/h1-2,4,6-7,9-10H,3,5,8H2,(H,20,21)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMBOWJSSAVQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CSC=C3)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1H-benzo[d]imidazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound integrates various pharmacophores that may contribute to its therapeutic efficacy. This article provides a detailed overview of its biological activity based on recent research findings and case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C16H16N4O3S\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This indicates the presence of multiple functional groups that may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of thiazolidine and related compounds exhibit significant antitumor properties. For instance, thiazolidin-4-ones derived from similar structures have demonstrated potent cytotoxicity against glioblastoma cells. In a screening study, several derivatives showed a marked decrease in cell viability in glioblastoma multiform cells, suggesting that compounds with a thiazolidine core may be effective in cancer therapy .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. A notable study highlighted the α-amylase and urease inhibitory activities of thiazolidine derivatives, with several compounds showing higher potency compared to standard drugs. This suggests that this compound could be explored further as a potential inhibitor for metabolic disorders .

Receptor Binding Studies

In receptor binding studies, related imidazole derivatives have been screened against a panel of receptors to assess their binding affinities. These studies revealed variable affinities for certain GABA_A receptor subtypes, indicating potential applications in treating mood disorders and anxiety . The specific targeting of these receptors is crucial for minimizing side effects while maximizing therapeutic benefits.

Case Study 1: Antitumor Efficacy

In a recent study conducted by Da Silva et al., thiazolidinone derivatives were synthesized and tested for their antitumor activity. Among the tested compounds, those structurally similar to this compound exhibited significant cytotoxic effects against glioblastoma multiform cells. The study concluded that modifications in the thiazolidine core could enhance antitumor activity and selectivity .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of related compounds. The derivatives showed promising results against α-amylase and urease enzymes. Notably, certain compounds demonstrated an inhibition rate significantly greater than that of the standard reference drugs used in the study. This finding supports the hypothesis that structural modifications can lead to enhanced enzyme inhibition capabilities .

Data Tables

Activity Type Compound Activity Reference
AntitumorThiazolidinone DerivativesCytotoxicity
Enzyme InhibitionThiazolidine Derivativesα-Amylase Inhibition
Receptor BindingImidazole DerivativesVariable Affinity

Comparison with Similar Compounds

Anti-Microbial and Anti-Tubercular Activity

Compounds like ND-11543 and ND-12025 exhibit anti-tuberculosis activity, with IC₅₀ values in the low micromolar range . The benzoimidazole substituent in the target compound may enhance DNA intercalation or enzyme inhibition (e.g., topoisomerases) due to its planar aromatic system.

Kinase Inhibition Potential

Pyridinyl thiazole carboxamides (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs ) show inhibitory activity against kinases like JAK2 or EGFR . The thiophene-3-carboxamide group in the target compound could mimic ATP-binding motifs, though the benzoimidazole may alter selectivity compared to simpler analogs.

Physicochemical Properties

  • Solubility : The benzoimidazole group may reduce aqueous solubility compared to cyclopropylisoxazole derivatives due to increased hydrophobicity.

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